![molecular formula C24H20N4 B14321562 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline CAS No. 104979-65-9](/img/structure/B14321562.png)
4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C18H16N4, and it has a molecular weight of 292.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with N,N-diphenylaniline under basic conditions to form the desired azo compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where the trans-configuration of the azo group converts to the cis-configuration upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound’s interaction with biological molecules can lead to changes in their structure and function, making it useful in therapeutic and diagnostic applications .
Comparison with Similar Compounds
4-Aminoazobenzene: Similar in structure but lacks the diphenylamine moiety.
Azobenzene: A simpler azo compound with two phenyl groups linked by a diazenyl group.
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar structure with a methyl group instead of an amino group.
Uniqueness: 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline is unique due to the presence of both an amino group and a diphenylamine moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo photoisomerization and its vibrant color are particularly noteworthy .
Properties
CAS No. |
104979-65-9 |
|---|---|
Molecular Formula |
C24H20N4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[[4-(N-phenylanilino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H20N4/c25-19-11-13-20(14-12-19)26-27-21-15-17-24(18-16-21)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H,25H2 |
InChI Key |
BVJXAWTYNXXDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
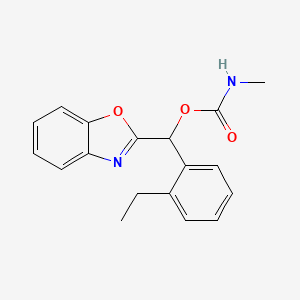
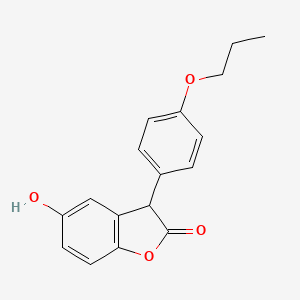
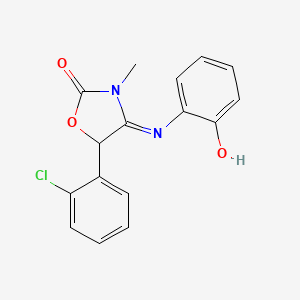
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
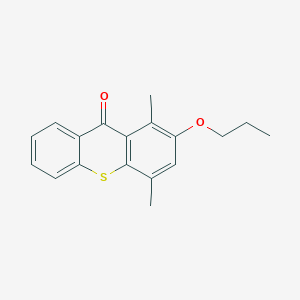
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
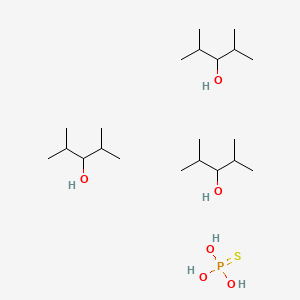
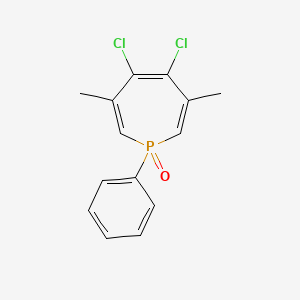

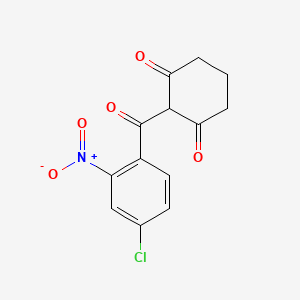
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)

